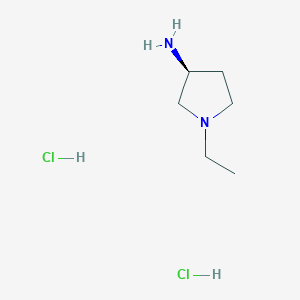

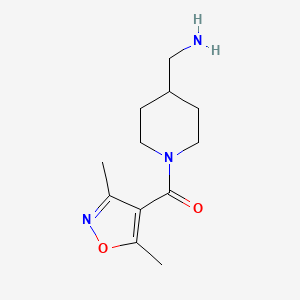

![molecular formula C12H16BrNO2S B1464676 Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate CAS No. 1305046-45-0](/img/structure/B1464676.png)

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate

Descripción general

Descripción

“Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate” is a chemical compound with the CAS Number: 1548163-89-8. It has a molecular weight of 318.23 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H16BrNO2S/c1-16-12(15)9-3-2-4-14(6-9)7-11-5-10(13)8-17-11/h5,8-9H,2-4,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.23 . It is stored at refrigerated temperatures .Aplicaciones Científicas De Investigación

Synthesis of Antitubercular Agents

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate: is utilized in the synthesis of compounds with antitubercular properties . Tuberculosis (TB) remains a major global health issue, and the development of new antitubercular agents is critical due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. This compound serves as a precursor in the synthesis of novel molecules that can be tested for their efficacy against TB.

Development of Aminopyrazine Inhibitors

This compound is also a key reactant in the creation of aminopyrazine inhibitors . Aminopyrazines are a class of compounds known for their potential therapeutic applications, including anti-inflammatory and anticancer activities. By serving as a building block, Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate aids in the development of these inhibitors, which can be further optimized for better pharmacological profiles.

Protein Kinase D Inhibitors

The compound finds application in the synthesis of orally available naphthyridine protein kinase D inhibitors . Protein kinase D plays a significant role in various biological processes, and its inhibitors are being researched for the treatment of cancer, cardiovascular diseases, and other conditions. The ability to create orally available inhibitors is particularly valuable for patient compliance and ease of administration.

Asymmetric Hydrogenation Catalysts

In the field of asymmetric synthesis, Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate is used to develop scalable catalysts for the asymmetric hydrogenation of sterically demanding aryl enamides . Asymmetric hydrogenation is a key step in producing chiral compounds, which are important in the pharmaceutical industry for creating drugs with high specificity and efficacy.

Pharmacological Properties of Piperidine Derivatives

Piperidine derivatives, including those derived from this compound, are present in more than twenty classes of pharmaceuticals . They exhibit a wide range of pharmacological activities, such as anticoagulant, spasmolytic, and antibacterial effects. The versatility of piperidine derivatives makes them valuable for the exploration of new therapeutic agents.

Chemical Building Block for Diverse Syntheses

Lastly, Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate serves as a chemical building block for a variety of synthetic pathways . Its structure allows for further functionalization, making it a versatile reagent in organic synthesis. Researchers can leverage this compound to construct complex molecules for further biological evaluation.

Safety And Hazards

Propiedades

IUPAC Name |

methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c1-16-12(15)9-2-4-14(5-3-9)7-11-6-10(13)8-17-11/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSBBBDNLHZOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)

![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine](/img/structure/B1464594.png)

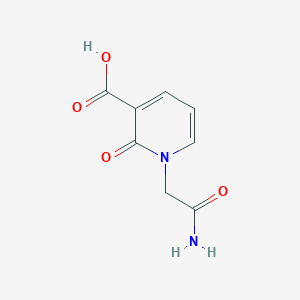

![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)

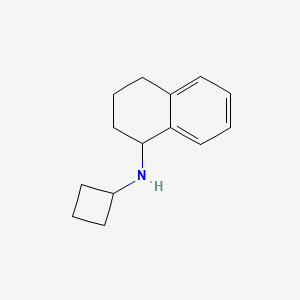

![N-[(2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1464599.png)

![[1-(4-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464605.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464609.png)

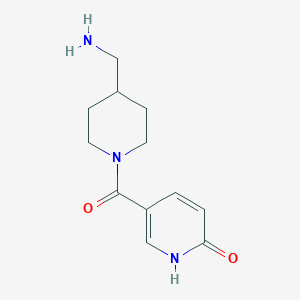

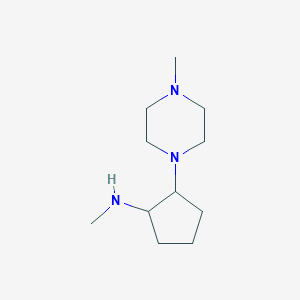

![[1-(2-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1464615.png)